1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol 2,5-Dihydroxy-1,4-dithiane is a sulfur-containing compound that is reported to show phytogrowth-inhibitory activities on the root growth of some Brassica species.
1,4-Dithiane-2,5-diol undergoes bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes. It participates in diastereoselective [3+3] cycloaddition with azomethine imines catalyzed by 1,4-diazabicyclo[2.2.2]octane. It is a mercaptoacetaldehyde dimer and an efficient synthon for incorporating a thiol group to in situ generated nitroalkenes.
1, 4-Dithiane-2, 5-diol, also known as 2, 5-dimethyl-1, 4-dithiane or fema 3826, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 1, 4-Dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 1, 4-Dithiane-2, 5-diol has a bread, broth, and egg taste.
Brand Name: Vulcanchem
CAS No.: 40018-26-6
VCID: VC21160850
InChI: InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2
SMILES: C1C(SCC(S1)O)O
Molecular Formula: C4H8O2S2
Molecular Weight: 152.2 g/mol

1,4-Dithiane-2,5-diol

CAS No.: 40018-26-6

Cat. No.: VC21160850

Molecular Formula: C4H8O2S2

Molecular Weight: 152.2 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dithiane-2,5-diol - 40018-26-6

Specification

CAS No. 40018-26-6
Molecular Formula C4H8O2S2
Molecular Weight 152.2 g/mol
IUPAC Name 1,4-dithiane-2,5-diol
Standard InChI InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2
Standard InChI Key YUIOPHXTILULQC-UHFFFAOYSA-N
SMILES C1C(SCC(S1)O)O
Canonical SMILES C1C(SCC(S1)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

1,4-Dithiane-2,5-diol, also known as mercaptoacetaldehyde dimer, is a cyclic organosulfur compound containing a six-membered ring with two sulfur atoms at positions 1 and 4, and two hydroxyl groups at positions 2 and 5. The compound is identified by several key parameters as shown in Table 1.

Table 1: Identification Parameters of 1,4-Dithiane-2,5-diol

ParameterInformation
IUPAC Name(2S,5R)-1,4-dithiane-2,5-diol
CAS Number40018-26-6
Molecular FormulaC₄H₈O₂S₂
Molecular Weight152.23-152.24 g/mol
InChIKeyYUIOPHXTILULQC-ZXZARUISSA-N
SMILESC1C@@HO
FEMA Number3826
MDL NumberMFCD00006659

The compound is also known by several synonyms including p-Dithiane-2,5-diol, 1,4-Dithiane-2,5-dio, DHDT, and mercaptoacetaldehyde dimer . These alternative names often reflect its chemical nature or applications in different fields of chemistry.

Structural Features and Stereochemistry

The structure of 1,4-Dithiane-2,5-diol features a six-membered heterocyclic ring with two sulfur atoms in a 1,4-relationship. The hydroxyl groups at positions 2 and 5 can adopt different stereochemical configurations. The specific stereoisomer (2S,5R)-1,4-dithiane-2,5-diol has been characterized in the literature and registered in chemical databases .

Physical and Chemical Properties

Physical State and Appearance

1,4-Dithiane-2,5-diol appears as a white to yellow crystalline powder at room temperature. Its physical form makes it suitable for handling in laboratory settings and industrial applications . The compound is typically stored at 2-8°C to preserve its integrity over extended periods .

Thermodynamic and Physicochemical Properties

The thermal properties of 1,4-Dithiane-2,5-diol are characterized by its melting point of approximately 130°C, at which point it also begins to decompose. This thermal instability is an important consideration for handling and processing the compound . Table 2 summarizes the key physicochemical properties of 1,4-Dithiane-2,5-diol.

Table 2: Physicochemical Properties of 1,4-Dithiane-2,5-diol

PropertyValueReference
Melting Point130°C (with decomposition)
Boiling Point244.73°C (estimated)
Density1.224 g/cm³ (estimated)
Vapor Pressure0 Pa at 25°C
Refractive Index1.5200 (estimated)
LogP-0.276 at 22.8°C and pH 6.3
pKa12.04±0.40 (Predicted)

Solubility and Solution Properties

The solubility properties of 1,4-Dithiane-2,5-diol are important for its applications in various chemical processes. The compound shows moderate solubility in water, with specific values reported as 3.9 g/L at 20°C . When dissolved in water at a concentration of 3.9 g/L, the solution exhibits a pH of approximately 4.9, indicating a slightly acidic character .

Sensory Properties and Organoleptic Characteristics

Odor Profile

1,4-Dithiane-2,5-diol possesses distinctive organoleptic properties that make it valuable in the food industry as a flavoring agent. The compound exhibits a complex aroma profile that has been characterized in detail through sensory evaluations.

When evaluated at a concentration of 0.10% in propylene glycol, 1,4-Dithiane-2,5-diol demonstrates a sulfury, meaty odor with notes reminiscent of toasted bread, broth, egg, and tomato . At a concentration of 0.1% in ethanol, the aroma is described as sulfurous, grilled meaty, pungent, brothy, eggy, heavy and rich, with additional notes of toasted bread and tomato . These sensory characteristics are summarized in Table 3.

Table 3: Sensory Properties of 1,4-Dithiane-2,5-diol

PropertyDescriptionEvaluation Conditions
Odor TypeSulfurousGeneral classification
Odor ProfileSulfury, meaty, toasted bread, broth, egg, tomato0.10% in propylene glycol
Aroma CharacteristicsSulfurous, grilled meaty, pungent, brothy, eggy, heavy and rich, toasted bread, tomato0.1% in ethanol
Taste CharacteristicsMetallic, meaty savory chicken and beef, sulfurous, egg-yolk-like0.25 to 10 ppm

Taste Characteristics

The taste profile of 1,4-Dithiane-2,5-diol complements its aroma characteristics. When evaluated at concentrations ranging from 0.25 to 10 ppm, the compound exhibits a complex taste profile described as metallic, meaty savory (reminiscent of chicken and beef), sulfurous, and egg-yolk-like . These flavor attributes make it valuable as a food additive, particularly in savory applications where meaty notes are desired.

The compound is registered with the Flavor and Extract Manufacturers Association (FEMA) under the number 3826, indicating its approved status as a food flavoring ingredient . This registration facilitates its commercial use in the food industry for flavor enhancement purposes.

Synthesis and Preparation Methods

Parham Ring Expansion Method

A notable synthetic route to 1,4-Dithiane-2,5-diol involves the Parham ring expansion of 1,3-dithiolanes. This method, described as the most practical preparatory procedure for large-scale synthesis, involves a two-step process .

The first step involves the condensation of ethane-1,2-dithiol (compound 10) with the dimethylacetal derived from chloroacetaldehyde (compound 11) to afford a 1,3-dithiolane intermediate (compound 12). In the second step, this 1,3-dithiolane spontaneously rearranges to the 1,4-dithiane structure with an elimination of hydrochloric acid when refluxed in a mixture of water and toluene .

This rearrangement process involves a 1,2-sulfur migration of a β-haloalkylsulfide via a cyclic sulfonium intermediate. The intermediate then undergoes ring opening and eliminates the halide to yield the 1,4-dithiane ring structure . This synthetic pathway provides a scalable and relatively simple access to 1,4-Dithiane-2,5-diol for both research and industrial applications.

Chemical Reactivity and Transformation Pathways

As a Mercaptoacetaldehyde Dimer

One of the most significant aspects of 1,4-Dithiane-2,5-diol is its function as a dimer of mercaptoacetaldehyde (2-mercaptoacetaldehyde) . Under appropriate conditions, 1,4-Dithiane-2,5-diol can be used as a source for the in situ generation of mercaptoacetaldehyde, a versatile two-carbon synthon featuring both electrophilic and nucleophilic reaction centers .

This property makes 1,4-Dithiane-2,5-diol particularly valuable in organic synthesis, as it provides a stable, solid form for handling what would otherwise be a reactive and less stable monomeric compound. When used in reactions, 1,4-Dithiane-2,5-diol effectively delivers the mercaptoacetaldehyde unit in a controlled manner, allowing for selective transformations .

Reaction with Various Substrates

1,4-Dithiane-2,5-diol demonstrates diverse reactivity with various substrates, making it a versatile building block in organic synthesis. Some notable reactions include:

  • Bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reactions with chalcones to afford trisubstituted tetrahydrothiophenes .

  • Diastereoselective [3+3] cycloaddition with azomethine imines catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) .

  • Incorporation of thiol groups to in situ generated nitroalkenes, functioning as an efficient synthon for this transformation .

These reactions showcase the compound's utility in constructing complex molecular architectures through carbon-carbon bond formation and heterocycle synthesis. The specific reactivity of 1,4-Dithiane-2,5-diol, particularly in comparison to the more commonly used 1,3-dithianes, offers unique synthetic opportunities that can be exploited for the assembly of complex molecules .

Applications and Biological Activities

Synthetic Applications

1,4-Dithiane-2,5-diol serves as an attractive platform for the synthesis of various sulfur-containing functionalized heterocycles. It has been particularly noted for its utility in preparing:

  • Thiophene derivatives, which are important structural motifs in natural products and medicinal chemistry .

  • 1,3-Thiazole derivatives, another class of heterocycles with significant applications in pharmaceutical development .

  • Substituted tetrahydrothiophene derivatives, which have various applications in medicinal chemistry and materials science .

  • 2-Amino-3-(arylsulfonyl)thiophenes, which have been investigated as potential antiviral and antitumor agents .

The versatility of 1,4-Dithiane-2,5-diol as a C2-building block makes it valuable for constructing diverse molecular architectures ranging from lipids and carbohydrates to various carbocyclic scaffolds . This versatility stems from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal versatile C2-synthons that can be further elaborated into complex structures .

Use in Food Industry

As previously mentioned in the section on sensory properties, 1,4-Dithiane-2,5-diol is registered with FEMA (number 3826) as a food flavoring ingredient . Its distinctive sulfurous, meaty aroma and taste profile make it suitable for applications in the food industry, particularly in savory flavor formulations.

The compound's ability to impart notes reminiscent of meat, broth, toasted bread, and egg at very low concentrations (0.25 to 10 ppm for taste effects) makes it an economical and effective flavoring agent . These properties position 1,4-Dithiane-2,5-diol as a valuable ingredient in the formulation of processed foods where such flavor notes are desired.

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